N-(2-{[2,3'-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its high resonance energy, electrophilic reactivity, and π-electron density
Mechanism of Action
Target of Action
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of biological effects and are utilized in medicinal chemistry . They have been found to exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . .
Mode of Action
It is known that all metal ions are octahedrally coordinated through oxygen atoms of the thiophene-2-carboxamide ligand . The three complexes show intramolecular hydrogen-bonding between adjacent thiophene-2-carboxamide ligands and interionic bonding to perchlorate ions .
Biochemical Pathways
Thiophene derivatives are known to play a significant role in biochemical fields . They have high resonance energy, more electrophilic reactivity than benzene, high π-electron density, and a planar structure .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of 2,3’-bithiophene: This can be achieved through a cross-coupling reaction such as the Stille coupling, where a thiophene derivative is coupled with a halogenated thiophene in the presence of a palladium catalyst.
Introduction of the Ethyl Group: The 2,3’-bithiophene is then reacted with an ethylating agent to introduce the ethyl group at the 5-position.
Formation of Thiophene-2-carboxamide: The final step involves the reaction of the ethylated bithiophene with thiophene-2-carboxylic acid chloride in the presence of a base to form the carboxamide.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Medicinal Chemistry:
Material Science: The compound is used in the synthesis of conjugated polymers for use in solar cells and other optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative used in similar applications in organic electronics.
Thieno[3,2-b]thiophene: Another thiophene derivative with fused ring systems, used in the synthesis of conjugated polymers.
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide is unique due to its specific structure, which combines the properties of both bithiophene and thiophene-2-carboxamide
Properties
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS3/c17-15(14-2-1-8-19-14)16-7-5-12-3-4-13(20-12)11-6-9-18-10-11/h1-4,6,8-10H,5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLFTYWXABHUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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